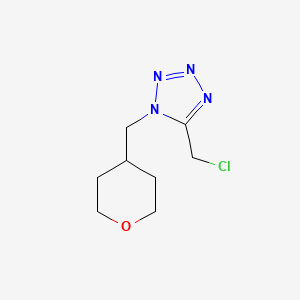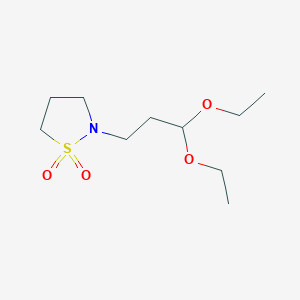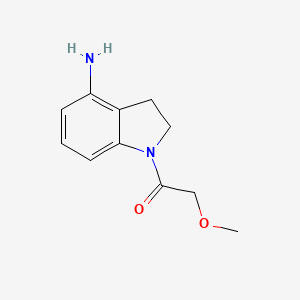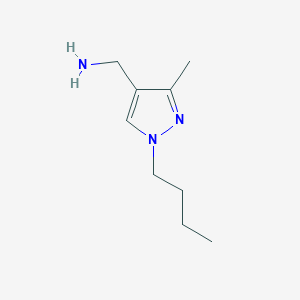![molecular formula C8H10ClNO2S B1376761 N-[2-(chloromethyl)phenyl]methanesulfonamide CAS No. 243844-34-0](/img/structure/B1376761.png)
N-[2-(chloromethyl)phenyl]methanesulfonamide
概要
説明
N-[2-(chloromethyl)phenyl]methanesulfonamide: is an organic compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its applications in various chemical reactions and research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(chloromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(chloromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: N-[2-(chloromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
N-[2-(chloromethyl)phenyl]methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(chloromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
類似化合物との比較
- N-[2-(bromomethyl)phenyl]methanesulfonamide
- N-[2-(iodomethyl)phenyl]methanesulfonamide
- N-[2-(methylthio)phenyl]methanesulfonamide
Comparison: N-[2-(chloromethyl)phenyl]methanesulfonamide is unique due to the presence of the chloromethyl group, which imparts specific reactivity and properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is more commonly used due to its balanced reactivity and stability. The methylthio analog, on the other hand, exhibits different chemical behavior due to the presence of a sulfur atom .
特性
IUPAC Name |
N-[2-(chloromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAQOVLKPPTEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)






![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)


![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)
